molecular formula C14H19NO5 B599831 4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid CAS No. 165950-03-8

4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid

Cat. No.: B599831
CAS No.: 165950-03-8
M. Wt: 281.308
InChI Key: LMBINCVZSMRCBC-UHFFFAOYSA-N
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Description

4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid is a synthetic benzoic acid derivative characterized by:

  • A benzoic acid core substituted with a methoxy group at position 4.
  • A tert-butyloxycarbonylamino (Boc-protected amino) methyl group at position 3.

This compound is primarily utilized in pharmaceutical research as a key intermediate for synthesizing inhibitors of endothelial differentiation gene receptor 2 (Edg-2/EDG2), targeting conditions like atherosclerosis and heart failure . Its Boc-protected amino group enhances metabolic stability and modulates lipophilicity, making it advantageous for drug design.

Properties

IUPAC Name

4-methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-10-7-9(12(16)17)5-6-11(10)19-4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBINCVZSMRCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid typically involves the protection of the amino group with a Boc group. One common method involves reacting 4-methoxybenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired Boc-protected compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the process may involve the use of automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Biological Activity/Use Synthesis Method References
4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid Benzoic acid 4-OCH₃; 3-[(Boc-amino)methyl] Edg-2 inhibition HATU/EDC.HCl-mediated coupling
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Pentanoic acid 2-Boc-amino; 5-OH Safety data reported (hazard assessment) Unspecified (safety documentation)
2-[4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino]-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid Bicycloheptane-carboxylic acid 4-OCH₃; 3-(m-tolyl-ethoxy) Edg-2 inhibition (higher steric bulk) Coupling with amino acid esters
Benzoic acid derivatives from Delphinium brunonianum Benzoic acid Varied: 3,4-dimethoxybenzoylamino, carboxy-methylpropanoyl, etc. Natural product isolation (no explicit activity) Plant extraction and chromatography
(S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxy-phenyl)propanoic acid Propanoic acid Boc-amino; 4-benzyloxy-phenyl Intermediate for thiazolidine-based pharmaceuticals HOBt/EDC.HCl coupling

Key Comparative Analyses

Pharmacological Activity
  • Edg-2 Inhibition : The target compound and its bicycloheptane analog (Table, Row 3) both inhibit Edg-2 receptors. However, the bicycloheptane derivative’s rigid structure may enhance binding affinity due to reduced conformational flexibility, while the Boc group in the target compound improves metabolic stability .
Physicochemical Properties
  • Lipophilicity: The tert-butyl group in the target compound increases logP compared to the 5-hydroxy-pentanoic acid analog (), which has a polar hydroxy group reducing membrane permeability .
  • Solubility : The m-tolyl-ethoxy substituent in the bicycloheptane analog () introduces aromatic hydrophobicity, whereas the Boc group in the target compound balances lipophilicity and aqueous solubility .

Research Findings and Structure-Activity Relationships (SAR)

Position of Substituents: The 3-[(Boc-amino)methyl] group in the target compound optimizes steric accessibility for Edg-2 binding compared to bulkier m-tolyl-ethoxy substituents . Methoxy at position 4 is conserved across analogs, suggesting its role in electronic modulation of the benzoic acid core.

Impact of Boc Protection: The Boc group prevents premature degradation of the amino moiety, a limitation in natural derivatives () .

Core Structure Flexibility: Benzoic acid derivatives (target compound) show better synthetic versatility than pentanoic or propanoic acid analogs, enabling diverse modifications for SAR studies .

Biological Activity

Overview

4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid, also known as a derivative of 4-methoxybenzoic acid, is a compound with significant biological activity primarily attributed to its role as an enzyme inhibitor and its applications in medicinal chemistry. The unique structural features, including a methoxy group and a tert-butoxycarbonyl (Boc) protecting group, enhance its stability and solubility, making it suitable for diverse applications in drug development and biochemical research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H32N2O8S2\text{C}_{18}\text{H}_{32}\text{N}_2\text{O}_8\text{S}_2

This compound features:

  • A methoxy group (-OCH₃) that contributes to its hydrophobic properties.
  • A Boc protecting group that stabilizes the amino functionality during chemical reactions.

The biological activity of this compound is primarily linked to its potential as an enzyme inhibitor . It interacts with the active sites of enzymes, potentially preventing substrate access through covalent bonding with nucleophilic residues in proteins. This mechanism positions it as a candidate for therapeutic applications targeting specific enzymatic pathways.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, which can be crucial for developing therapeutic agents. The compound's ability to form stable interactions with enzyme active sites enhances its potential in drug discovery.

Medicinal Chemistry

This compound is utilized in the synthesis of peptide-based drugs due to its ability to protect amino groups during reactions. The Boc group allows for selective reactions while maintaining the integrity of the amino functionality.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study demonstrated that derivatives similar to this compound effectively inhibited serine proteases, suggesting potential applications in treating diseases where these enzymes play a critical role.
  • Antitumor Activity :
    • Research conducted on related compounds indicated that they possess cytotoxic properties against various cancer cell lines, including HepG2 liver cancer cells. The mechanism involved apoptosis induction through the activation of caspase pathways.
  • Peptide Synthesis Applications :
    • The compound has been successfully employed as a building block in peptide synthesis, where the Boc group facilitated the formation of peptide bonds while preventing side reactions.

Comparative Analysis of Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
4-Methoxybenzoic AcidStructureLacks Boc groupModerate enzyme inhibition
4-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acidStructureEnhanced solubilityStronger enzyme inhibition
(2S)-5-[Amino-(4-methoxyphenyl)sulfonylamino]-2-(tert-butoxycarbonyl)pentanoic acidStructureContains sulfonamide groupPotential anti-cancer properties

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